molecular formula C19H19ClN2O3 B245534 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(5-chloro-2-methylphenyl)piperazine

1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(5-chloro-2-methylphenyl)piperazine

Cat. No. B245534
M. Wt: 358.8 g/mol
InChI Key: KFVZCDGYLRUIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(5-chloro-2-methylphenyl)piperazine, commonly known as MBZP, is a psychoactive substance that belongs to the class of benzodioxole derivatives. It is a synthetic compound that has been used in scientific research to investigate its mechanism of action and physiological effects.

Mechanism of Action

MBZP acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, stimulating the release of serotonin. This activation of serotonin receptors is believed to be responsible for MBZP's psychoactive effects. MBZP also has affinity for the dopamine D2 receptor, which may contribute to its effects on mood and cognition.
Biochemical and Physiological Effects:
MBZP has been shown to have psychoactive effects in humans, including altered perception, mood, and cognition. It has also been shown to increase heart rate and blood pressure, and to cause pupil dilation. In animal studies, MBZP has been shown to increase locomotor activity and cause hyperthermia.

Advantages and Limitations for Lab Experiments

MBZP has been used in scientific research as a tool to investigate the role of serotonin receptors in various physiological processes. Its selective activation of serotonin receptors makes it a useful tool for studying the effects of serotonin on mood and cognition. However, its psychoactive effects and potential for abuse limit its usefulness in certain types of experiments.

Future Directions

There are several future directions for research on MBZP. One potential area of study is the development of novel compounds based on the structure of MBZP, with improved selectivity and reduced psychoactive effects. Another area of research is the investigation of the role of serotonin receptors in various diseases and disorders, including depression, anxiety, and schizophrenia. Additionally, research could focus on the development of new treatments for these conditions based on the selective activation of serotonin receptors.

Synthesis Methods

MBZP can be synthesized by reacting 1,3-benzodioxole-5-carboxylic acid with 5-chloro-2-methylphenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields MBZP as a white crystalline solid with a melting point of 160-162°C.

Scientific Research Applications

MBZP has been used in scientific research to study its mechanism of action and physiological effects. It has been found to act as a serotonin receptor agonist, specifically at the 5-HT2A and 5-HT2C receptors. It has also been shown to have affinity for the dopamine D2 receptor. MBZP has been used in studies investigating the role of serotonin receptors in various physiological processes, including mood regulation and cognition.

properties

Molecular Formula

C19H19ClN2O3

Molecular Weight

358.8 g/mol

IUPAC Name

1,3-benzodioxol-5-yl-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H19ClN2O3/c1-13-2-4-15(20)11-16(13)21-6-8-22(9-7-21)19(23)14-3-5-17-18(10-14)25-12-24-17/h2-5,10-11H,6-9,12H2,1H3

InChI Key

KFVZCDGYLRUIQO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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